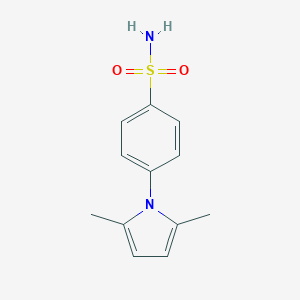

Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to a 2,5-dimethylpyrrole ring. This structural arrangement allows it to interact with various biological targets, leading to its pharmacological effects.

The biological activity of benzenesulfonamide derivatives is primarily attributed to their ability to inhibit specific enzymes and proteins involved in critical biochemical pathways. Notably:

- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are essential for bacterial growth and survival .

- Antimycobacterial Activity : Compounds containing the 2,5-dimethylpyrrole scaffold have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains .

Biological Activity Overview

Structure-Activity Relationship (SAR)

Research has established that modifications to the pyrrole and sulfonamide moieties can significantly influence the biological activity of these compounds. Key findings include:

- Substituent Effects : The presence of bulky groups on the pyrrole ring enhances antimicrobial potency .

- Linker Variations : Alterations in the linker structure connecting the sulfonamide to the pyrrole can affect enzyme binding affinity and selectivity .

Case Study 1: Antitubercular Activity

A series of 2,5-dimethylpyrrole derivatives were synthesized and evaluated for their antitubercular properties. Among these, derivative 5r showed exceptional potency against M. tuberculosis with an MIC90 below 1 µg/mL while maintaining low cytotoxicity in macrophage models . Molecular docking studies suggested that these compounds bind effectively to the MmpL3 protein, crucial for mycobacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

In a study evaluating various benzenesulfonamide derivatives, several compounds exhibited strong inhibitory activity against DHFR and ENR enzymes, with consensus scores indicating favorable binding interactions at active sites similar to known inhibitors . This suggests potential for development as dual-action antibacterial agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For instance, the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides has been synthesized and characterized through various spectroscopic techniques (NMR, IR) to confirm their structures and functional groups .

Antibacterial Activity

Recent studies have demonstrated that certain benzenesulfonamide derivatives exhibit significant antibacterial properties. For example, compounds synthesized from 4-(2,5-dimethyl-1H-pyrrol-1-yl) have shown promising activity against various bacterial strains, including those resistant to conventional antibiotics .

Antiviral Activity

Benzenesulfonamide compounds have also been evaluated for their antiviral properties. A series of phenylalanine derivatives with benzenesulfonamide terminal moieties were tested as inhibitors of HIV-1 capsid assembly. These compounds displayed notable antiviral activity in vitro, indicating their potential as therapeutic agents against viral infections .

Anticancer Properties

The dual-targeting capabilities of benzenesulfonamide derivatives have been highlighted in cancer research. For instance, a novel compound was identified as a potent inhibitor of human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. This compound exhibited strong inhibitory effects on the viability of multidrug-resistant cancer cell lines, suggesting its potential role in overcoming drug resistance in cancer therapy .

Mechanistic Studies

Understanding the mechanism of action for these compounds is crucial for their development as therapeutics. Molecular docking studies have provided insights into how benzenesulfonamide derivatives interact with specific enzyme targets, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). These interactions are critical for elucidating their pharmacological profiles and optimizing their efficacy .

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

26165-69-5 |

|---|---|

Molekularformel |

C12H14N2O2S |

Molekulargewicht |

250.32 g/mol |

IUPAC-Name |

4-(2,5-dimethylpyrrol-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H14N2O2S/c1-9-3-4-10(2)14(9)11-5-7-12(8-6-11)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) |

InChI-Schlüssel |

STHWURXTZRCILS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |

Kanonische SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |

Key on ui other cas no. |

26165-69-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.